molecular formula C7H4Cl3NO B2633006 (1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride CAS No. 1261024-45-6

(1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride

Cat. No. B2633006
CAS RN: 1261024-45-6
M. Wt: 224.47
InChI Key: VVRBHQNGPFMJEZ-XFFZJAGNSA-N
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Description

(1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chloride, also known as DBCO-PEG4-NHS ester, is a chemical compound that is commonly used in scientific research. This compound is a derivative of carboxylic acid and is widely used in the synthesis of bioconjugates for various scientific applications.

Mechanism of Action

The mechanism of action of (1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chlorideS ester involves the reaction between the NHS ester group and the amino group of a biomolecule such as a protein or peptide. The resulting bioconjugate is stable and can be used for various scientific applications.
Biochemical and Physiological Effects:
(1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chlorideS ester has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using (1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chlorideS ester in lab experiments include its high reactivity towards amino groups, its water solubility, and its stability. The limitations of using this compound include its high cost and the need for specialized equipment for its synthesis.

Future Directions

There are several future directions for the use of (1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chlorideS ester in scientific research. One direction is the development of new bioconjugates for drug delivery and imaging applications. Another direction is the optimization of the synthesis method to reduce the cost and increase the yield of the compound. Additionally, the use of (1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chlorideS ester in the development of new diagnostic tools is an area of future research.
Conclusion:
In conclusion, (1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chlorideS ester is a widely used compound in scientific research for the synthesis of bioconjugates. Its high reactivity towards amino groups, water solubility, and stability make it an ideal compound for various scientific applications. The future directions for the use of this compound include the development of new bioconjugates, optimization of the synthesis method, and the development of new diagnostic tools.

Synthesis Methods

The synthesis of (1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chlorideS ester involves the reaction between 2,5-dichloroaniline and N-hydroxysuccinimide (NHS) ester. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an organic solvent such as dimethylformamide (DMF). The resulting product is a white crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

(1Z)-2,5-Dichloro-N-hydroxybenzenecarboximidoyl chlorideS ester is commonly used in scientific research for the synthesis of bioconjugates. Bioconjugates are molecules that are composed of two or more different types of molecules that are chemically linked together. These molecules have a wide range of applications in various fields such as drug delivery, imaging, and diagnostics.

properties

IUPAC Name

(1Z)-2,5-dichloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl3NO/c8-4-1-2-6(9)5(3-4)7(10)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRBHQNGPFMJEZ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=NO)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C(=N/O)/Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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